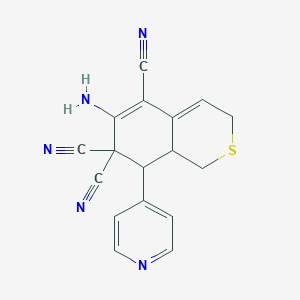![molecular formula C23H20N2O3 B6077278 N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-ethoxybenzamide](/img/structure/B6077278.png)
N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-ethoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-ethoxybenzamide, also known as BML-210, is a chemical compound that has been studied for its potential use in scientific research. It is a selective inhibitor of the transcription factor NF-κB, which plays a role in the regulation of immune and inflammatory responses. In
Mechanism of Action
N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-ethoxybenzamide works by selectively inhibiting the activation of NF-κB, a transcription factor that plays a role in the regulation of immune and inflammatory responses. NF-κB is activated in response to various stimuli, such as cytokines, growth factors, and pathogens. Once activated, NF-κB translocates to the nucleus and activates the transcription of genes involved in inflammation and immune responses. N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-ethoxybenzamide inhibits the translocation of NF-κB to the nucleus, thereby preventing the activation of genes involved in inflammation and immune responses.
Biochemical and Physiological Effects
N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-ethoxybenzamide has been shown to have anti-inflammatory effects in various in vitro and in vivo models. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6, in response to various stimuli. N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-ethoxybenzamide has also been shown to inhibit the activation of various immune cells, such as macrophages, dendritic cells, and T cells, which play a role in the regulation of immune responses.
Advantages and Limitations for Lab Experiments
N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-ethoxybenzamide has several advantages for use in lab experiments. It is a selective inhibitor of NF-κB, which allows for the specific targeting of NF-κB-mediated pathways. It has also been shown to have low toxicity in various cell types and animal models. However, there are also limitations to the use of N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-ethoxybenzamide in lab experiments. It has limited solubility in water, which can make it difficult to use in certain assays. It also has a relatively short half-life, which can limit its effectiveness in vivo.
Future Directions
There are several future directions for research on N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-ethoxybenzamide. One area of interest is the potential use of N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-ethoxybenzamide in the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Another area of interest is the development of more potent and selective inhibitors of NF-κB, which could have greater therapeutic potential. Additionally, further studies are needed to elucidate the precise mechanism of action of N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-ethoxybenzamide and its effects on other signaling pathways.
Synthesis Methods
The synthesis of N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-ethoxybenzamide involves several steps, including the reaction of 2-amino-5-methylphenol with phosgene to form 2-chloro-5-methylphenol, which is then reacted with sodium azide to form 2-azido-5-methylphenol. The benzoxazole ring is formed by reacting 2-azido-5-methylphenol with 2-amino-3-ethoxybenzoic acid, followed by a reduction step to form the final product, N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-ethoxybenzamide.
Scientific Research Applications
N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-ethoxybenzamide has been studied for its potential use in scientific research, particularly in the field of immunology. It has been shown to inhibit the activation of NF-κB, which is involved in the regulation of immune and inflammatory responses. This makes N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-ethoxybenzamide a potential candidate for the treatment of various inflammatory diseases, such as rheumatoid arthritis, inflammatory bowel disease, and psoriasis.
properties
IUPAC Name |
N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-ethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O3/c1-3-27-18-8-6-7-16(13-18)22(26)24-20-14-17(12-11-15(20)2)23-25-19-9-4-5-10-21(19)28-23/h4-14H,3H2,1-2H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICYREFGUQXKMDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)C(=O)NC2=C(C=CC(=C2)C3=NC4=CC=CC=C4O3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-ethoxybenzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl N-acetyl-3,3,3-trifluoro-2-{[4-(trifluoromethoxy)phenyl]amino}alaninate](/img/structure/B6077199.png)
![1-(1,3-benzodioxol-5-ylmethyl)-4-[1-(3-pyridinylsulfonyl)-3-piperidinyl]piperazine](/img/structure/B6077205.png)
![1-[4-(1-azepanylmethyl)-2-methoxyphenoxy]-3-(4-thiomorpholinyl)-2-propanol](/img/structure/B6077213.png)
![4-(4-ethylphenyl)-3-methyl-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6077232.png)
![4-[(3,4-dihydroxybenzylidene)amino]-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B6077239.png)
![2-[(4-nitro-2,1,3-benzoxadiazol-5-yl)amino]ethyl 2-(4-butoxyphenyl)-4-quinolinecarboxylate](/img/structure/B6077244.png)
![N-allyl-3-{[(3,5-dimethoxybenzoyl)amino]methyl}-1-piperidinecarboxamide](/img/structure/B6077245.png)
![3-[(4-cyclopentyl-1-piperazinyl)methyl]-3-hydroxy-1-(2-phenylethyl)-2-piperidinone](/img/structure/B6077246.png)

![3-{amino[4-(diphenylmethyl)-1-piperazinyl]methylene}-2,4-pentanedione](/img/structure/B6077270.png)
![N-{[(2,4-dimethylphenyl)amino][(4,6-dimethyl-2-pyrimidinyl)amino]methylene}acetamide](/img/structure/B6077288.png)
![7-cyclopentyl-2-(methoxymethyl)-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B6077290.png)
![4-[2-(2-isopropylphenoxy)propanoyl]morpholine](/img/structure/B6077298.png)
![ethyl 4-{[2-(4-fluorobenzyl)-4-morpholinyl]methyl}-1H-pyrazole-3-carboxylate](/img/structure/B6077307.png)